molecular formula C10H17NO4S B1382409 tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate 3,3-dioxide CAS No. 1520084-19-8

tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate 3,3-dioxide

Cat. No. B1382409
CAS RN: 1520084-19-8
M. Wt: 247.31 g/mol
InChI Key: ABNDLXCLZZFFSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate 3,3-dioxide, commonly referred to as TBTA, is a chemical compound that has found a variety of applications in scientific research. TBTA is a cyclic ether derivative of tert-butyl alcohol, and is an important reagent in organic synthesis. TBTA has been used in the synthesis of a range of compounds, including pharmaceuticals, agrochemicals, and polymers. TBTA has also been used in the synthesis of optically active compounds and in the synthesis of organic materials for use in medical research. TBTA has a wide range of potential applications in scientific research due to its unique properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • An innovative approach for the synthesis of enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate has been developed, starting from commercially available chiral lactone and scaled up to produce kilogram amounts (Maton et al., 2010).
  • Research on chiral penam-3-carboxylic acid and its substituted derivatives, key structures in penicillin-type β-lactams, includes synthesis from D-cysteine methyl ester and tert-butyl formylacetate (Chiba et al., 1989).
  • Development of a synthesis pathway for piperidine derivatives fused to a tetrahydrofuran ring, demonstrating advanced organic synthesis techniques (Moskalenko & Boev, 2014).

Medicinal Chemistry and Drug Development

  • Synthesis of conformationally constrained 7-Azabicyclo[2.2.1]heptane amino acids as a glutamic acid analogue, indicating the potential for developing novel bioactive compounds (Hart & Rapoport, 1999).
  • The preparation of novel bridged bicyclic thiomorpholines, with some analogues having entered human clinical trials, showcases the application in medicinal chemistry (Walker & Rogier, 2013).

New Scaffold and Structural Studies

  • The development of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate as a new scaffold for the preparation of substituted piperidines, highlighting its utility in organic synthesis (Harmsen et al., 2011).
  • Flavin-mediated visible-light [2+2] photocycloaddition research for synthesizing azabicyclo[3.2.0]heptanes, demonstrating the use of light in chemical reactions (Jirásek et al., 2017).
  • Structural elucidation of unusual methylene aziridine, contributing to the understanding of molecular structures in organic chemistry (Feast et al., 2009).

properties

IUPAC Name

tert-butyl 3,3-dioxo-3λ6-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4S/c1-10(2,3)15-9(12)11-7-4-8(11)6-16(13,14)5-7/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNDLXCLZZFFSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC1CS(=O)(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate 3,3-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate 3,3-dioxide
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tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate 3,3-dioxide
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tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate 3,3-dioxide
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tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate 3,3-dioxide
Reactant of Route 5
tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate 3,3-dioxide
Reactant of Route 6
Reactant of Route 6
tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate 3,3-dioxide

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